molecular formula C13H18BrNO4S B3982789 METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE

METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE

Cat. No.: B3982789
M. Wt: 364.26 g/mol
InChI Key: XRBZTCLUNGCJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE is an organic compound with the molecular formula C13H18BrNO4S It is a derivative of benzenesulfonamide and is characterized by the presence of a bromine atom on the benzene ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE typically involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amino acid ester. One common method is the reaction of 4-bromobenzenesulfonyl chloride with methyl 2-amino-4-methylpentanoate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonamides, sulfonyl derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4-BROMOBENZENESULFONAMIDO)ACETATE: Similar structure but with an acetate group instead of a pentanoate group.

    2-(4-BROMOBENZENESULFONAMIDO)ACETIC ACID: Contains a carboxylic acid group instead of an ester group.

    METHYL 2-(4-CHLOROBENZENESULFONAMIDO)-4-METHYLPENTANOATE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE is unique due to the presence of both a bromine atom and a methyl ester group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBZTCLUNGCJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYLPENTANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.